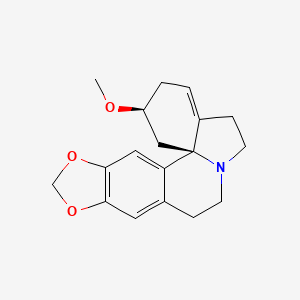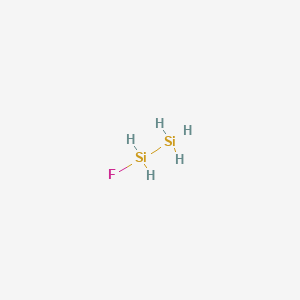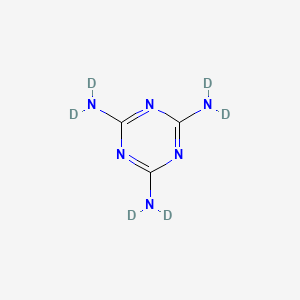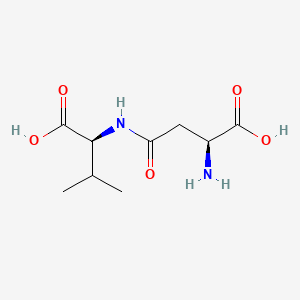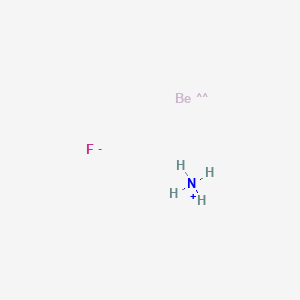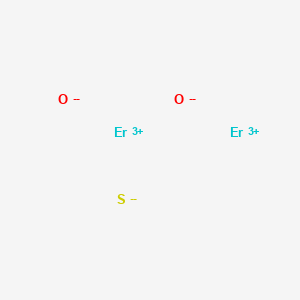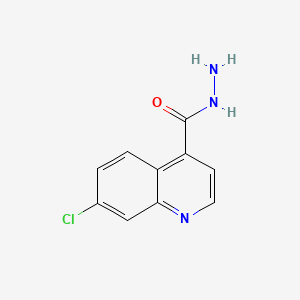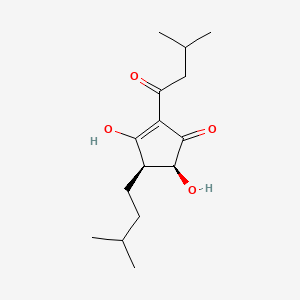
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is a compound derived from hops, specifically from the bitter acids found in the plant Humulus lupulus. It is a member of the humulinic acid family, which are known for their role in the brewing industry due to their contribution to the bitterness of beer. The molecular formula of dihydrohumulinic acid B is C15H24O4, and it has a molar mass of 268.34866 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one can be synthesized through the hydrogenation of humulinic acid. This process involves the addition of hydrogen to the double bonds present in humulinic acid, resulting in the formation of dihydrohumulinic acid B. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of dihydrohumulinic acid B involves the extraction of humulinic acid from hops, followed by its hydrogenation. The extraction process includes the use of solvents like ethanol or methanol to isolate the humulinic acid from the hop resins. The subsequent hydrogenation step is performed in large reactors equipped to handle the high-pressure conditions required for the reaction .
化学反应分析
Types of Reactions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dihydrohumulinic acid B, which can have different functional groups attached depending on the reagents used .
科学研究应用
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: In the brewing industry, dihydrohumulinic acid B is valued for its contribution to the flavor profile of beer
作用机制
The mechanism of action of dihydrohumulinic acid B involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
相似化合物的比较
Humulinic Acid: The precursor to dihydrohumulinic acid B, known for its role in the bitterness of hops.
Isohumulones: These are oxidized derivatives of humulinic acid and are also important in the brewing industry.
Lupulone: Another compound found in hops with similar biological activities
Uniqueness: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is unique due to its specific hydrogenation state, which imparts distinct chemical and biological properties compared to its non-hydrogenated counterparts. Its specific structure allows for unique interactions with biological targets, making it a compound of interest in various fields of research .
属性
CAS 编号 |
13855-87-3 |
|---|---|
分子式 |
C15H24O4 |
分子量 |
268.353 |
IUPAC 名称 |
(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14-/m0/s1 |
InChI 键 |
JABJXLKFPCKNKT-HZMBPMFUSA-N |
SMILES |
CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


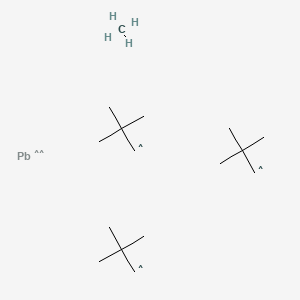
![Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)](/img/structure/B576506.png)
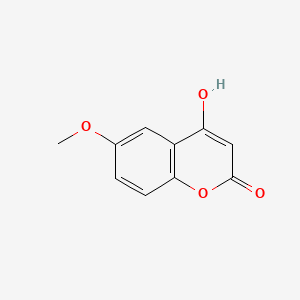
![1,2,3,4-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B576508.png)
![Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid](/img/structure/B576509.png)
